![molecular formula C17H16N2O2S B3982411 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3982411.png)
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Overview
Description
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, also known as MBPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MBPA is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is not fully understood, but studies have shown that it acts by inhibiting various signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. This compound also induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. This compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduces the expression of inflammatory mediators such as COX-2 and iNOS. This compound also scavenges free radicals and reduces oxidative stress, which can contribute to the development of various diseases, including cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. This compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another area of research is to investigate the potential of this compound as a chemopreventive agent, which could help to prevent the development of cancer in high-risk individuals. Finally, research could focus on the development of novel formulations of this compound, such as nanoparticles or liposomes, which could improve its pharmacokinetic properties and enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Scientific Research Applications
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor metastasis. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-8-14-15(9-11)22-17(19-14)12-4-6-13(7-5-12)18-16(20)10-21-2/h3-9H,10H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFJWIUSBILAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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